(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid
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Overview
Description
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid is a derivative of phenylalanine, an amino acid, where the phenyl group is modified with an azobenzene moiety. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Azobenzene Modification: The phenyl group of the protected phenylalanine is then modified with an azobenzene moiety through a diazotization reaction, where aniline is diazotized and coupled with the phenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and coupling reactions required for the synthesis of such derivatives.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The azobenzene moiety can be oxidized to form different products.
Reduction: The azobenzene group can be reduced to form aniline derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products typically include aniline derivatives.
Substitution: Products depend on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.
Scientific Research Applications
Chemistry
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid is used in the synthesis of peptides and proteins, particularly in the study of protein folding and structure. The azobenzene moiety can act as a photo-switch, allowing researchers to control the conformation of peptides using light.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The photo-switchable nature of the azobenzene group allows for the temporal control of biological processes.
Medicine
Industry
In the industrial sector, this compound can be used in the development of smart materials and sensors that respond to light.
Mechanism of Action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid involves the photo-switchable azobenzene moiety. Upon exposure to light, the azobenzene group undergoes a reversible isomerization between the trans and cis forms. This conformational change can influence the overall structure and function of the peptide or protein it is incorporated into, allowing for the control of biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-OH: Lacks the azobenzene moiety and thus does not have photo-switchable properties.
Fmoc-Tyr(4-N=NPh)-OH: Similar structure but with a tyrosine backbone instead of phenylalanine.
Fmoc-Lys(4-N=NPh)-OH: Contains a lysine backbone, offering different reactivity and properties.
Uniqueness
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid is unique due to its combination of the Fmoc protection group and the photo-switchable azobenzene moiety. This dual functionality makes it particularly useful in applications requiring precise control over molecular conformation and activity.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O4/c34-29(35)28(18-20-14-16-22(17-15-20)33-32-21-8-2-1-3-9-21)31-30(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,36)(H,34,35)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPZDFDQHVDWMQ-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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